rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate
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Overview
Description
rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate: is a complex organic compound known for its unique bicyclic structure. This compound features a tert-butyl group, an oxa (oxygen-containing) bridge, and a diazabicyclo framework, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the diazabicyclo structure.
Introduction of the Oxa Bridge: The oxa bridge is introduced via an etherification reaction, where an alcohol group reacts with an appropriate leaving group in the presence of a base.
Attachment of the tert-Butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, typically using a strong acid catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, where nucleophiles like amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Alcohols, amines
Substitution: Amides, thioesters
Scientific Research Applications
rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
- tert-Butyl (1R,5S)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate
Uniqueness
rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate is unique due to the presence of the oxa bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its stability, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2382566-10-9 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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